6alpha-Hydroxycortisol

Beschreibung

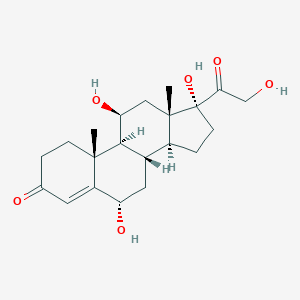

Structure

2D Structure

Eigenschaften

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316184 | |

| Record name | 6α-Hydroxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242-98-0 | |

| Record name | 6α-Hydroxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2242-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2242-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6α-Hydroxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55JM5DKO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Formation of 6α Hydroxycortisol from Cortisol

Endogenous Cortisol Metabolic Pathways Yielding Hydroxylated Products

Endogenous cortisol metabolism is extensive, involving multiple enzymatic pathways primarily in the liver. These pathways include reduction of the A-ring, cleavage of the C17 side chain, and oxidation of the 11β-hydroxyl group to form cortisone (B1669442). A major route of metabolic inactivation is hydroxylation, which can occur at several positions on the steroid molecule. The most prominent of these is the formation of 6β-hydroxycortisol, a reaction so significant that its urinary excretion rate is often used as a biomarker for the activity of specific drug-metabolizing enzymes. researchgate.netnih.gov Other hydroxylated products, including 6α-Hydroxycortisol, are also formed, reflecting the diverse capabilities of the steroid-metabolizing enzyme systems. researchgate.net These hydroxylation reactions are a key step in the catabolism of cortisol, converting the potent hormone into less active or inactive forms that can be more readily eliminated from the body.

Characterization of Steroid Hydroxylase Systems Mediating Cortisol 6α-Hydroxylation

The enzymatic systems responsible for cortisol hydroxylation are complex and exhibit a high degree of specificity. These systems are primarily located within the endoplasmic reticulum of hepatocytes and involve a superfamily of enzymes known as cytochrome P450s, as well as other distinct hydroxylases.

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.gov

While the 6β-hydroxylation of cortisol is robustly catalyzed by CYP3A4, making it the major pathway for C6-hydroxylation, the specific isoforms responsible for the 6α-orientation are less definitively established. researchgate.netnih.gov There is evidence that a cytochrome P450-dependent enzyme is responsible for the 6α-hydroxylation of Δ4-3-ketosteroids like cortisol, progesterone (B1679170), and testosterone. nih.gov Studies on the metabolism of progesterone, a structurally similar steroid, have shown that it can be hydroxylated at the 6α-position by drug-metabolizing P450s, including CYP3A4. ualberta.ca This suggests that CYP3A4 may also be capable of forming 6α-Hydroxycortisol, although this is a much less favored reaction compared to its 6β-hydroxylase activity.

Other P450 isoforms may also contribute. For instance, CYP2C8 is known to possess 6α-hydroxylase activity towards certain substrates like the anticancer drug paclitaxel (B517696), but its specific role in cortisol metabolism remains to be fully elucidated. nih.gov

Beyond the well-documented P450 system, other enzymes are capable of steroid hydroxylation. Research has identified a saturated steroid 6α-hydroxylase in extrahepatic human tissues that is distinct from the P450 system. nih.gov This enzyme's activity is not diminished by various inhibitors of cytochrome P450 monooxygenases. nih.gov

However, it is crucial to note that this non-P450 enzyme demonstrates substrate specificity for saturated steroids, such as 5α-pregnan-3α-ol-20-one and 5α-pregnan-3β-ol-20-one. nih.gov It is distinct from the cytochrome P450 6α-hydroxylase that acts on Δ4-3-ketosteroids, the class of compounds to which cortisol belongs. nih.gov Currently, there is no direct evidence for a non-cytochrome P450 enzyme that mediates the 6α-hydroxylation of cortisol itself.

Stereochemical Considerations in Cortisol Hydroxylation at the C6 Position (α- vs. β-orientation)

The hydroxylation of cortisol at the C6 position can result in two different stereoisomers: 6α-Hydroxycortisol and 6β-hydroxycortisol. In humans, there is a pronounced stereochemical preference for the formation of the 6β-epimer. This selectivity is not random but is dictated by the three-dimensional structure of the enzyme's active site. nih.gov

The primary enzyme responsible for C6 hydroxylation, CYP3A4, preferentially catalyzes the 6β-hydroxylation. researchgate.netnih.gov This is because the orientation of the cortisol molecule within the catalytic site of CYP3A4 exposes the β-face of the C6 position to the reactive heme-oxygen species, while the α-face is less accessible. This precise positioning facilitates the abstraction of a hydrogen atom from the 6β position, leading to the subsequent insertion of a hydroxyl group.

The formation of 6α-Hydroxycortisol is, therefore, a much more minor metabolic pathway. This lesser pathway may be catalyzed by CYP3A4 when the substrate adopts a less favorable orientation, or potentially by other P450 isoforms with different active site topographies that can accommodate cortisol in a way that favors attack at the 6α position. The ability to control and even invert the regio- and stereoselectivity of P450 enzymes through directed evolution has been demonstrated for other steroids, underscoring the principle that enzyme structure is the ultimate determinant of stereochemical outcomes in steroid metabolism. nih.govacs.org

Metabolic Pathways and Biotransformation of 6α Hydroxycortisol

Downstream Metabolites Derived from 6α-Hydroxycortisol

Once formed from cortisol through hydroxylation at the 6α position, 6α-Hydroxycortisol can undergo further metabolic conversions. ontosight.ai These subsequent transformations lead to the creation of various downstream metabolites. The pathways involved typically include the reduction of the A-ring and/or the 20-keto group, leading to more polar compounds.

Research has identified several potential downstream metabolites, indicating that 6α-Hydroxycortisol is not an end-product of metabolism but rather an intermediate in a more extensive metabolic cascade. For instance, studies have noted the presence of 6-hydroxy-20-dihydrocortisol in plasma, which suggests that the 20-keto group of 6α-Hydroxycortisol can be reduced. nih.gov Furthermore, the identification of compounds like 6α-hydroxy(allo)tetrahydrocortisol points to the reduction of the A-ring as another significant metabolic route. ontosight.ai

Table 1: Potential Downstream Metabolic Transformations of 6α-Hydroxycortisol

| Original Compound | Transformation | Resulting Metabolite Class | Specific Example |

| 6α-Hydroxycortisol | Reduction of the 20-keto group | 6α-Hydroxy-20-dihydrocortisols | 6-hydroxy-20-dihydrocortisol nih.gov |

| 6α-Hydroxycortisol | Reduction of the A-ring (Δ4-double bond and 3-keto group) | 6α-Hydroxytetrahydrocortisols | 6α-hydroxy(allo)tetrahydrocortisol ontosight.ai |

These metabolic steps are crucial for the continued processing of cortisol metabolites within the body. The reduction of the steroid A-ring is a fundamental process for inactivating glucocorticoids. nih.gov

Conjugation Pathways of 6α-Hydroxycortisol (e.g., Glucuronidation)

To increase water solubility and facilitate excretion, steroid metabolites often undergo conjugation, a Phase II metabolic reaction. The primary conjugation pathways are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net This process involves the attachment of a glucuronic acid moiety to the steroid molecule. This addition makes the lipophilic compound more polar and a substrate for anionic transporters, which aids its transport to excretory organs like the kidney. researchgate.net

However, the extent to which 6α-Hydroxycortisol is conjugated appears to be complex. One study analyzing urinary steroid profiles found that while cortisol and cortisone (B1669442) are extensively conjugated (with 28% and 45% excreted as glucuronides, respectively), a relatively small fraction (3-8%) of hydroxylated cortisols are excreted in a conjugated form. researchgate.net In contrast, other research investigating plasma metabolites has suggested that 6α-hydroxycortisol, along with other similar metabolites, constitutes the bulk of the sulfate-conjugated and nucleoside-complexed fractions of cortisol metabolites. nih.gov This suggests that sulfation may be a more significant conjugation pathway for 6α-Hydroxycortisol than glucuronidation, at least in circulation.

Table 2: Conjugation Pathways for Cortisol Metabolites

| Pathway | Enzyme Family | Function | Relevance to 6α-Hydroxycortisol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Attaches glucuronic acid, increasing water solubility. researchgate.net | Appears to be a minor pathway for urinary excretion compared to parent compounds. researchgate.net |

| Sulfation | Sulfotransferases (SULTs) | Attaches a sulfo group, increasing water solubility. | May be a primary conjugation form found in plasma. nih.gov |

| Nucleoside Complexation | Not fully elucidated | Forms complexes with nucleosides. | Potentially a significant form in plasma, grouped with sulfate (B86663) conjugates. nih.gov |

Excretion Routes and Clearance Mechanisms of 6α-Hydroxycortisol and its Metabolites

The primary route for the elimination of 6α-Hydroxycortisol and its subsequent metabolites from the body is through renal excretion into the urine. ncats.io The metabolic modifications, including hydroxylation and conjugation, are essential for this process. These transformations increase the polarity of the steroid molecules, preventing their reabsorption in the renal tubules and promoting their clearance from the circulation. researchgate.net

The measurement of 6α-Hydroxycortisol in urine is a well-established practice. ncats.io For example, methods like stable isotope dilution mass spectrometry and high-performance liquid chromatography have been developed for the precise quantification of 6α-hydroxycortisol in human urine. ncats.io The urinary excretion ratio of 6α-hydroxycortisol to cortisol can be used as a non-invasive index to evaluate the in vivo activity of the CYP3A enzyme subfamily, which is responsible for its formation. ncats.io

The clearance mechanism involves several steps:

Formation of 6α-Hydroxycortisol from cortisol, primarily in the liver. ontosight.ai

Possible further metabolism into downstream products like 6α-hydroxytetrahydrocortisols. ontosight.ai

Potential conjugation, primarily with sulfate, to form highly water-soluble compounds. nih.gov

Filtration of the free and conjugated metabolites from the blood by the kidneys.

Excretion from the body as a component of urine. ncats.io

Regulation of Cortisol 6α Hydroxylase Activity

Transcriptional and Post-transcriptional Control of Enzymes Mediating 6α-Hydroxylation

The expression and activity of the enzymes that mediate the 6α-hydroxylation of cortisol, predominantly CYP3A4, are meticulously controlled at both the transcriptional and post-transcriptional levels. uniroma1.itnih.gov This regulation dictates the rate at which cortisol is metabolized and, consequently, its biological impact.

Transcriptional regulation of the CYP3A4 gene is a complex process governed by nuclear receptors, most notably the pregnane (B1235032) X receptor (PXR) and the glucocorticoid receptor (GR). nih.gov The expression of CYP3A4 can be induced by glucocorticoids and other pharmacological agents. genecards.org For instance, cortisol itself can induce CYP3A4 expression, a process that is often mediated through the GR-dependent induction of PXR. nih.gov This creates a feedback loop where the substrate of the enzyme can enhance its own metabolism.

Post-transcriptional regulation adds another layer of control, influencing the stability of messenger RNA (mRNA) and the efficiency of its translation into protein. frontiersin.org MicroRNAs (miRNAs), which are small non-coding RNA molecules, can bind to the 3'-untranslated regions of target mRNAs, including CYP3A4, leading to their degradation or the inhibition of translation. nih.govoncohemakey.comoncohemakey.com This provides a rapid mechanism to fine-tune enzyme levels in response to changing physiological conditions. For example, some studies suggest that post-transcriptional mechanisms play a significant role in regulating the expression of hydroxylase enzymes in response to stimuli like stress. nih.govnih.gov

Influence of Endogenous Physiological Factors on 6α-Hydroxylase Activity

A variety of internal physiological states and factors can significantly modulate the activity of cortisol 6α-hydroxylase. The hormonal environment and the body's metabolic state are key determinants of CYP3A4 activity and, therefore, the rate of 6α-hydroxycortisol production.

The hormonal milieu plays a crucial role in regulating CYP3A4. researchgate.net For example, pregnancy is associated with an approximate two-fold induction of CYP3A activity, which is thought to be mediated by the elevated plasma concentrations of cortisol. nih.gov In-vitro studies have shown that cortisol can induce both CYP3A4 and CYP3A5 expression and activity. jst.go.jp This induction can be further augmented when cortisol is combined with other hormones that are elevated during pregnancy, such as progesterone (B1679170) and estrogen. jst.go.jp Conversely, certain hormonal conditions can have the opposite effect. For example, it has been suggested that iodothyronines (thyroid hormones) can decrease CYP3A4-mediated drug metabolism. oup.com

The body's metabolic state also influences 6α-hydroxylase activity. Conditions such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) have been associated with significantly lower CYP3A4 protein expression. nih.gov This reduction in enzyme levels can lead to decreased metabolism of cortisol and other CYP3A4 substrates.

| Endogenous Factor | Effect on 6α-Hydroxylase (CYP3A4) Activity | Key Findings |

| Hormonal Milieu | ||

| Cortisol | Induction | Induces CYP3A4 and CYP3A5 expression and activity. nih.govjst.go.jp |

| Pregnancy | Induction | ~2-fold increase in CYP3A activity, likely due to elevated cortisol. nih.gov |

| Iodothyronines (Thyroid Hormones) | Potential Decrease | Suggested to decrease CYP3A4-mediated metabolism. oup.com |

| Metabolic State | ||

| Nonalcoholic Fatty Liver Disease (NAFLD) | Decrease | Significantly lower CYP3A4 protein expression. nih.gov |

| Nonalcoholic Steatohepatitis (NASH) | Decrease | Significantly lower CYP3A4 protein expression. nih.gov |

Impact of Exogenous Chemical Agents and Environmental Factors on 6α-Hydroxylation

The activity of cortisol 6α-hydroxylase is not only governed by internal factors but is also susceptible to modulation by a wide array of external chemical agents and environmental influences. jst.go.jp Many drugs, dietary components, and environmental toxins can either induce or inhibit the enzymes responsible for 6α-hydroxylation, primarily CYP3A4. nih.gov

A number of drugs are known to be potent inducers of CYP3A4. These include certain anticonvulsants like carbamazepine (B1668303) and phenytoin, as well as the herbal supplement St. John's wort. tg.org.au Induction of CYP3A4 by these agents can lead to increased metabolism of cortisol to 6α-hydroxycortisol, potentially altering glucocorticoid homeostasis.

Conversely, many chemical compounds act as inhibitors of CYP3A4. Azole antifungal agents, such as ketoconazole (B1673606) and itraconazole, are well-known competitive inhibitors of cortisol 6β-hydroxylation mediated by CYP3A4. benthamdirect.com Certain foods and their components can also inhibit this enzyme. For instance, furanocoumarins found in grapefruit juice are notorious for their inhibitory effect on CYP3A4, which can lead to clinically significant drug interactions. wikipedia.org

Environmental factors, including chronic stress and exposure to toxins, can also impact cortisol regulation and, by extension, its metabolism. abundancetherapycenter.com While direct links to 6α-hydroxylase activity are still being elucidated, the influence of the environment on the hypothalamic-pituitary-adrenal (HPA) axis, the primary regulator of cortisol production, is well-established. nih.govresearchgate.net

| Exogenous Agent/Factor | Type of Effect | Examples |

| Drugs | Induction | Carbamazepine, Phenytoin, St. John's wort tg.org.au |

| Inhibition | Ketoconazole, Itraconazole benthamdirect.com | |

| Dietary Components | Inhibition | Furanocoumarins (in grapefruit juice) wikipedia.org |

| Environmental Factors | Modulation | Chronic stress, Environmental toxins abundancetherapycenter.com |

Genetic Polymorphisms and their Association with Variability in 6α-Hydroxylase Activity

Significant inter-individual variability exists in the activity of cortisol 6α-hydroxylase, and a substantial portion of this variation can be attributed to genetic polymorphisms in the genes encoding the metabolizing enzymes, particularly CYP3A4 and CYP3A5. nih.govjst.go.jp These genetic variations can lead to altered enzyme expression or function, thereby influencing the rate of 6α-hydroxycortisol formation. nih.govebmconsult.com

Genetic variations in other related enzymes, such as CYP2C8, have also been studied in the context of hydroxylase activity for other substrates, indicating the complexity of genetic influences on drug and steroid metabolism. researchgate.netscielo.brd-nb.infoscispace.com Twin studies have also suggested a heritable component to cortisol levels, particularly in response to stressors, further highlighting the role of genetics in the regulation of the HPA axis and cortisol metabolism. nih.govnih.gov

| Gene | Polymorphism (Allele) | Effect on Enzyme Activity/Expression | Associated Findings |

| CYP3A4 | Various SNPs | Majority result in decreased function. ebmconsult.com | Can significantly decrease hepatic microsomal hydroxylase activity. nih.gov Frequencies vary among ethnicities. researchgate.net |

| CYP3A5 | CYP3A53 | Loss of protein expression. jst.go.jp | Homozygous individuals have lower overall CYP3A activity. jst.go.jp |

| CYP2C8 | CYP2C83 | Decreased enzyme activity for certain substrates. scielo.br | Associated with lower paclitaxel (B517696) 6α-hydroxylase activity. researchgate.net |

Analytical Methodologies for Research Quantification of 6α Hydroxycortisol

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the specific and sensitive quantification of 6α-hydroxycortisol, allowing for its separation from structurally similar compounds, most notably its stereoisomer, 6β-hydroxycortisol.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust method for the simultaneous determination of 6α-hydroxycortisol and 6β-hydroxycortisol in human urine. A key challenge in the analysis of these compounds is their structural similarity. However, effective separation of these stereoisomers has been achieved using reversed-phase chromatography.

One established HPLC method utilizes a reversed-phase hybrid column to separate 6α-hydroxycortisol and 6β-hydroxycortisol. The separation is accomplished through a gradient elution program, and the analytes are monitored by UV absorbance at 239 nm. nih.gov This method has demonstrated good resolution between the two isomers, with analysis times typically under 30 minutes. nih.gov The lower limit of quantification for 6α-hydroxycortisol using this HPLC-UV method has been reported to be 5.02 ng/ml, with a lower limit of detection of 0.80 ng per injection. nih.gov The precision of the method is high, with inter-assay relative standard deviations (RSDs) being less than 2.61%. nih.govresearchgate.net

For enhanced sensitivity and specificity, HPLC can also be coupled with fluorescence detection (HPLC-FLD) following derivatization of the steroid analytes. mdpi.com

Table 1: Example of HPLC Method Parameters for 6α-Hydroxycortisol Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | XTerra MS C18 5 μm | nih.gov |

| Mobile Phase | Gradient elution with (A) 0.05 M KH2PO4-0.01 M CH3COOH (pH 3.77) and (B) 0.05 M KH2PO4-0.01 M CH3COOH/acetonitrile (2:3, v/v) | nih.gov |

| Detection | UV absorbance at 239 nm | nih.gov |

| Analysis Time | 23-26 minutes | nih.gov |

| Resolution (Rs) between 6α-OHF and 6β-OHF | 4.41 - 4.60 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of urinary steroid hormones. restek.com Due to the low volatility of steroids like 6α-hydroxycortisol, a derivatization step is necessary to decrease their boiling points and improve their chromatographic performance. mdpi.com

A validated GC-MS method for the simultaneous determination of 6α-hydroxycortisol, 6β-hydroxycortisol, and 6β-hydroxycortisone in human urine has been described. This method involves the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. researchgate.net Quantification is then performed using selected-ion monitoring (SIM) of the characteristic fragment ions of the derivatized compounds. researchgate.net GC-MS offers high specificity and sensitivity, making it a valuable tool in steroid research. researchgate.net The use of high-resolution mass spectrometry with GC can further aid in the structural characterization of glucocorticoids by providing abundant diagnostic ions. mdpi.com

Table 2: GC-MS Methodological Overview for Steroid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Formation of methoxime-trimethylsilyl (MO-TMS) derivatives | researchgate.net |

| Chromatographic Separation | Capillary GC column (e.g., Sapiens-5MS+) | nih.gov |

| Ionization | Electron Ionization (EI) | mdpi.com |

| Detection | Mass spectrometry, often using selected-ion monitoring (SIM) | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the highly sensitive and specific quantification of steroids in biological fluids. researchgate.net This technique combines the excellent separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of various cortisol metabolites, including 6β-hydroxycortisol, and these methods are readily adaptable for 6α-hydroxycortisol. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of very low concentrations of analytes, with lower limits of quantification reported in the picogram per milliliter (pg/mL) range for related compounds. nih.govresearchgate.net

Recent advancements in liquid chromatography–high-resolution mass spectrometry (LC-HRMS) have further enhanced the analytical capabilities for steroid profiling. researchgate.netmdpi.comnih.gov LC-HRMS provides high analytical specificity and allows for the simultaneous analysis of multiple metabolites. researchgate.netmdpi.comnih.gov The accurate mass measurement capabilities of HRMS can also aid in the identification of untargeted compounds. researchgate.netmdpi.comnih.gov

Table 3: Performance Characteristics of an LC-MS/MS Method for Hydroxycortisols

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification (6β-OHF) | 38.513 pg/mL | nih.gov |

| Intra-day Reproducibility (RSD) | <5.4% | nih.gov |

| Inter-day Reproducibility (RSD) | <3.9% | nih.gov |

Immunoassay-Based Methods for 6α-Hydroxycortisol (e.g., Radioimmunoassay, ELISA) in Research Settings

Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are also utilized for the quantification of steroids. However, a significant limitation of these methods is the potential for cross-reactivity with structurally related compounds. nih.gov

Studies have shown that 6β-hydroxycortisol can significantly interfere with urinary free cortisol immunoassays, and it is plausible that 6α-hydroxycortisol could also exhibit cross-reactivity. nih.gov The degree of cross-reactivity with anti-cortisol antibodies can be variable, depending on the specific immunoassay kit used. nih.gov This interference can lead to an overestimation of the target analyte concentration. nih.gov

To mitigate the issue of cross-reactivity, sample preparation steps such as solid-phase extraction (SPE) can be employed to remove interfering compounds prior to immunoassay analysis. nih.gov While immunoassays can be useful for high-throughput screening, their lack of specificity compared to mass spectrometry-based methods necessitates careful validation and consideration of potential interferences.

Strategic Considerations for Sample Preparation Across Various Biological Matrices for Research Purposes

Effective sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances and concentrating the analyte of interest. ijpsjournal.comnih.govnih.gov The choice of sample preparation technique depends on the biological matrix (e.g., urine, plasma, serum) and the analytical method being used. labrulez.com

Common sample preparation techniques for steroid analysis include:

Protein Precipitation: This method is often used for plasma and serum samples to remove proteins that can interfere with the analysis. ijpsjournal.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices. ijpsjournal.comnih.gov It offers greater selectivity and sensitivity compared to LLE. ijpsjournal.com For urinary analysis of 6α-hydroxycortisol, SPE with a C18 cartridge can be used to extract the analyte. nih.gov

The primary goal of sample preparation is to minimize matrix effects, which can suppress or enhance the analyte signal in the analytical instrument, leading to inaccurate quantification. nih.gov

Application of Stable Isotope Dilution Mass Spectrometry for Precise Quantification

Stable isotope dilution mass spectrometry is considered the gold standard for the precise and accurate quantification of analytes in complex biological matrices. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard to the sample prior to processing. nih.gov The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13).

By measuring the ratio of the analyte to the internal standard, any variations in sample preparation, chromatography, or instrument response can be corrected for, leading to highly accurate and precise results. nih.gov The use of stable isotope-labeled internal standards is integral to high-quality GC-MS and LC-MS/MS methods for steroid analysis. researchgate.netnih.gov For instance, deuterium-labeled 6α-hydroxycortisol has been synthesized and used as an internal standard for the simultaneous determination of 6α-hydroxycortisol, 6β-hydroxycortisol, and 6β-hydroxycortisone by GC-MS. researchgate.net

Rigorous Validation and Standardization Protocols for 6α-Hydroxycortisol Analytical Methods in Academic Research

The quantification of 6α-hydroxycortisol in academic research necessitates the use of meticulously validated and standardized analytical methods to ensure the reliability and comparability of results. The process of method validation is a formal, documented procedure that establishes the performance characteristics of an analytical method, demonstrating its suitability for its intended purpose. Standardization, on the other hand, involves the implementation of uniform procedures and the use of common reference materials to minimize inter-laboratory variability.

A cornerstone of rigorous validation is the comprehensive assessment of several key analytical parameters. These include accuracy, precision, selectivity, sensitivity, linearity, and stability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established detailed guidelines for bioanalytical method validation, which, while primarily aimed at drug development, provide a robust framework for academic research.

Key Validation Parameters

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations of 6α-hydroxycortisol and is expressed as the percentage of agreement between the measured and nominal concentrations.

Precision: This describes the degree of agreement among individual measurements when the procedure is repeatedly applied to multiple aliquots of a single homogeneous sample. Precision is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at two levels: within-day precision (repeatability) and inter-day precision (intermediate precision).

Selectivity and Specificity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For 6α-hydroxycortisol, a critical aspect of selectivity is the chromatographic separation from its stereoisomer, 6β-hydroxycortisol.

Sensitivity: The sensitivity of an analytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. The limit of detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Stability: The stability of 6α-hydroxycortisol in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage) must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Detailed Research Findings from a Validated HPLC-UV Method

A study by Funai et al. (2012) provides a detailed example of the rigorous validation of a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous determination of 6α-hydroxycortisol and 6β-hydroxycortisol in human urine nih.gov. The following tables summarize the key validation parameters from this research.

Table 1: Sensitivity and Linearity of the HPLC-UV Method for 6α-Hydroxycortisol

| Parameter | Value |

|---|---|

| Lower Limit of Detection (LOD) | 0.80 ng per injection |

Data sourced from Funai et al. (2012) nih.gov.

Table 2: Precision and Accuracy of the HPLC-UV Method for 6α-Hydroxycortisol

| Parameter | Gradient Program 2 | Gradient Program 3 |

|---|---|---|

| Within-Day Precision (RSD) | < 5.37% | < 5.69% |

| Inter-Assay Precision (RSD) | < 1.99% | < 2.61% |

| Accuracy (Relative Error) | -5.37% | -5.69% |

Data sourced from Funai et al. (2012) nih.gov.

The successful separation of 6α-hydroxycortisol from its stereoisomer, 6β-hydroxycortisol, was a critical aspect of this study, with resolution values (Rs) of 4.41 and 4.60 for the two different gradient programs, indicating excellent separation nih.gov.

Standardization Protocols

While individual laboratory validation is crucial, broader standardization is necessary for comparing data across different studies and institutions. Key components of standardization include:

Standard Operating Procedures (SOPs): The development and adherence to detailed SOPs for all aspects of the analytical procedure, from sample collection and processing to data analysis and reporting, is fundamental.

Use of Internal Standards: The inclusion of a suitable internal standard, a compound with similar physicochemical properties to the analyte, is essential to correct for variations in extraction efficiency and instrument response. In the study by Funai et al. (2012), 6α-hydroxycorticosterone was used as the internal standard for the quantification of 6α-hydroxycortisol nih.gov.

Certified Reference Materials (CRMs): The availability and use of CRMs for 6α-hydroxycortisol are critical for ensuring the accuracy and traceability of measurements. CRMs are highly characterized materials with a certified property value, which can be used for calibration and quality control. While CRMs are available for cortisol, the parent compound, the availability of specific CRMs for its hydroxylated metabolites like 6α-hydroxycortisol is more limited, presenting a challenge for widespread standardization.

Investigation of 6α Hydroxycortisol As a Research Biomarker

Rationale for Investigating 6α-Hydroxycortisol as an Endogenous Probe for Enzyme Activity

The investigation of endogenous substances as biomarkers for enzyme activity presents a significant advantage in clinical and pharmacological research by obviating the need to administer external probe drugs. 6α-Hydroxycortisol, a metabolite of cortisol, is one such compound being evaluated. The rationale for its investigation lies in its formation being catalyzed by specific enzymes, primarily from the cytochrome P450 (CYP) family. The rate of its formation and excretion can, therefore, reflect the in vivo activity of these enzymes.

Comparative Analysis with 6β-Hydroxycortisol as a Biomarker for CYP3A Activity

Much of the research into endogenous cortisol metabolites as biomarkers has focused on 6β-Hydroxycortisol as a probe for CYP3A4 activity. wikipedia.org CYP3A4 is a crucial enzyme responsible for the metabolism of a vast number of clinically used drugs. wikipedia.org The urinary ratio of 6β-Hydroxycortisol to cortisol has been widely used as a non-invasive index of CYP3A4 activity. researchgate.net Drugs that induce CYP3A4 increase the conversion of cortisol to 6β-Hydroxycortisol, leading to a higher urinary excretion of this metabolite. wikipedia.orgnih.gov Conversely, inhibitors of CYP3A4 decrease this conversion. wikipedia.org

While 6β-Hydroxycortisol is a well-established biomarker, 6α-Hydroxycortisol is also a product of cortisol metabolism and its formation is likewise linked to CYP enzyme activity. The comparative analysis of these two metabolites is crucial for a comprehensive understanding of their utility as biomarkers. While both are metabolites of cortisol, the specific enzymes and the kinetics of their formation may differ, potentially offering complementary information about hepatic and extra-hepatic drug metabolism.

A key consideration in the use of these biomarkers is the inter-conversion between cortisol and cortisone (B1669442), as well as their hydroxylated metabolites, by 11-β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov This adds a layer of complexity to the interpretation of the results and has led some researchers to suggest that the combined clearance of 6β-hydroxycortisol and 6β-hydroxycortisone may be a more robust measure of CYP3A activity. nih.govnih.gov Similar considerations would apply to the use of 6α-Hydroxycortisol as a biomarker.

Research on the Significance of 6α-Hydroxycortisol:Cortisol Ratios in Biological Systems

The ratio of a metabolite to its parent compound, such as the 6α-Hydroxycortisol:Cortisol ratio, is often used to normalize for variations in the endogenous production of the parent compound. nih.gov Cortisol levels fluctuate diurnally and in response to stress, which can confound the interpretation of the absolute concentration of its metabolites. nih.gov By using a ratio, the influence of these fluctuations can be minimized, providing a more stable and reliable indicator of enzyme activity. nih.gov

Research has demonstrated the utility of the 6β-Hydroxycortisol:Cortisol ratio in assessing CYP3A4 activity. researchgate.netnih.gov Studies have shown that this ratio can vary significantly among individuals, reflecting the wide inter-individual differences in CYP3A4 expression and activity. nih.gov While specific research on the 6α-Hydroxycortisol:Cortisol ratio is less abundant, the same principles apply. Investigating this ratio in various populations and under different physiological and pathological conditions is essential to validate its significance as a biomarker. A study analyzing 14 different human urine samples found a wide range of 6β-hydroxycortisol:cortisol ratios, from 1.6 to 21.7, highlighting the significant inter-individual variability. nih.gov

Utility in Investigating Enzyme Induction and Inhibition within In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo experimental systems are invaluable tools for studying the mechanisms of drug metabolism and drug-drug interactions. bioivt.com These systems, which include human liver microsomes, cultured hepatocytes, and isolated perfused livers, allow for the investigation of enzyme induction and inhibition in a controlled environment. bioivt.com

The use of endogenous biomarkers like 6α-Hydroxycortisol in these systems can provide a more physiologically relevant measure of enzyme activity compared to exogenous probe substrates. For instance, in cultured human hepatocytes, the formation rate of 6α-Hydroxycortisol from endogenously produced cortisol could be measured following exposure to a potential enzyme inducer or inhibitor. This approach avoids the potential for the probe substrate itself to interfere with cellular processes.

Studies utilizing 6β-Hydroxycortisol have demonstrated the feasibility of this approach. For example, treatment of human liver microsomes with a known CYP3A4 inhibitor, itraconazole, was shown to inhibit the formation of 6β-hydroxycortisol. nih.gov Similarly, exposure of hepatocytes to inducers like rifampicin (B610482) leads to an increased production of 6β-Hydroxycortisol. nih.govnih.gov These methodologies can be directly adapted to investigate the utility of 6α-Hydroxycortisol as a biomarker for the activity of the enzymes responsible for its formation.

Table 1: Experimental Systems for Investigating Enzyme Activity

| Experimental System | Description | Utility for 6α-Hydroxycortisol Research |

| In Vitro | ||

| Human Liver Microsomes | Subcellular fractions containing drug-metabolizing enzymes. | To identify the specific CYP enzymes responsible for 6α-hydroxylation of cortisol and to study the kinetics of inhibition. |

| Cultured Hepatocytes | Primary liver cells that maintain metabolic activity in culture. | To investigate the induction and inhibition of 6α-hydroxylase activity in a cellular context. |

| Ex Vivo | ||

| Isolated Perfused Liver | An intact liver maintained outside the body with a circulatory system. | To study the hepatic clearance and metabolism of cortisol to 6α-Hydroxycortisol in a whole-organ system. |

Assessment of Inter-individual and Intra-individual Variability of Enzyme Activity in Research Cohorts (e.g., Sex-specific differences)

A critical aspect of validating any biomarker is to understand its variability within and between individuals. Inter-individual variability refers to differences between people, while intra-individual variability describes fluctuations within the same person over time. frontiersin.org High variability can limit the clinical utility of a biomarker if not properly understood and accounted for.

Studies on the 6β-Hydroxycortisol/cortisol ratio have revealed significant inter-individual variability, with one study in Chinese subjects showing a 30-fold difference among individuals. nih.gov The genetic component was estimated to contribute significantly to this variability. nih.gov Intra-individual variability in this ratio was found to be around 30-32% over both short (3-week) and long (3- to 4-month) periods. nih.gov

Sex-specific differences in cortisol metabolism have also been reported, with men generally excreting more total cortisol metabolites than women. nih.gov Furthermore, some studies have found significantly higher 6β-Hydroxycortisol/cortisol ratios in females compared to males in a Caucasian population. researchgate.net These differences are important to consider when using cortisol metabolites as biomarkers. It is plausible that similar patterns of variability and sex-specific differences exist for 6α-Hydroxycortisol, and dedicated research is needed to characterize these aspects.

Table 2: Factors Contributing to Variability in Cortisol Metabolite Biomarkers

| Factor | Description | Potential Impact on 6α-Hydroxycortisol as a Biomarker |

| Genetics | Polymorphisms in genes encoding metabolizing enzymes (e.g., CYPs). | A major source of inter-individual variability in the 6α-Hydroxycortisol:Cortisol ratio. |

| Sex | Hormonal differences and potential differences in enzyme expression and activity. | May lead to sex-specific reference ranges for the biomarker. |

| Age | Changes in enzyme activity and renal function over the lifespan. | The 6β-hydroxycortisol level has been shown to be age-dependent. nih.gov |

| Disease State | Conditions affecting the liver, kidneys, or endocrine system. | Can alter cortisol metabolism and clearance, confounding biomarker interpretation. |

| Concomitant Medications | Drugs that induce or inhibit the enzymes responsible for 6α-hydroxylation. | A primary application of the biomarker is to detect such interactions. |

Identification and Mitigation of Confounding Factors in 6α-Hydroxylase Biomarker Application in Research (e.g., Renal Clearance, Extra-hepatic Metabolism)

The accurate application of 6α-Hydroxycortisol as a biomarker requires the identification and mitigation of potential confounding factors. These are variables that can influence the biomarker's levels independently of the enzyme activity being assessed, leading to misinterpretation of the results. nih.gov

One significant confounding factor is renal clearance. The urinary excretion of 6α-Hydroxycortisol is dependent on both its formation rate and its rate of elimination by the kidneys. nih.gov Any condition or co-administered drug that alters renal function or specifically affects the transporters involved in the secretion of 6α-Hydroxycortisol can impact its urinary concentration. For instance, 6β-Hydroxycortisol is a substrate for the organic anion transporter 3 (OAT3), and its renal clearance can be significantly reduced by OAT3 inhibitors like probenecid (B1678239). nih.gov Similar transport mechanisms may be relevant for 6α-Hydroxycortisol. In cases of chronic kidney disease, the renal clearance of free cortisol and its metabolites is reduced. frontiersin.org

To mitigate these confounding factors, researchers can employ several strategies. These include careful subject selection to exclude individuals with conditions that could affect the biomarker, the use of formation clearance calculations which can be more accurate than simple urinary ratios, and the simultaneous measurement of other cortisol metabolites to gain a more comprehensive picture of cortisol metabolism. nih.gov

Experimental Models in 6α Hydroxycortisol Research

Human Liver Microsomal (HLM) Systems for In Vitro Metabolism Studies

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue. They are a cornerstone of in vitro drug and steroid metabolism studies because they contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of numerous compounds, including cortisol.

In the context of 6α-hydroxycortisol research, HLMs provide a system to observe the direct conversion of cortisol into its various metabolites. When cortisol is incubated with HLMs in the presence of necessary co-factors like NADPH, a range of metabolic products can be identified and quantified using techniques such as radiometric high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov

Studies using HLMs have successfully identified 6α-hydroxycortisol as one of the metabolites formed from cortisol. nih.gov These in vitro systems have also revealed significant inter-individual variability in the metabolic profiles of cortisol among different liver donors. For instance, in microsomal incubations from six different livers, the formation of another key metabolite, 6β-hydroxycortisol, varied from 2.8% to 31.7%, highlighting the diverse enzymatic activity in the human population. nih.gov The primary enzyme responsible for this hydroxylation is from the CYP3A subfamily, particularly CYP3A4. nih.govnih.gov Inhibition studies in HLMs using specific chemical inhibitors have confirmed the central role of CYP3A4 in cortisol's 6β-hydroxylation, a pathway closely related to 6α-hydroxylation. nih.govnih.gov

The table below summarizes metabolites identified in HLM incubations with cortisol, showcasing the complexity of cortisol metabolism.

| Metabolite Identified in HLM Incubations |

| 6α-Hydroxycortisol |

| 6β-Hydroxycortisol |

| 20β-Dihydroxycortisol |

| 20β-Dihydroxycortisone |

| Cortisone (B1669442) |

| 3α, 5β-Tetrahydrocortisone |

| 6β-Hydroxycortisone |

| 3α, 5β-Tetrahydrocortisol |

| Data sourced from a study involving microsomal incubations from six human livers. nih.gov |

Recombinantly Expressed Cytochrome P450 Enzymes and Other Hydroxylases for Specificity Studies

To pinpoint the specific enzymes responsible for the formation of 6α-hydroxycortisol and to study their individual characteristics, researchers utilize recombinantly expressed enzymes. This technique involves introducing the gene for a specific human enzyme, such as a cytochrome P450 isoform, into a host system (e.g., bacteria, yeast, or insect cells) that then produces a pure, functional form of that single enzyme. oyc.co.jpbioivt.com

This approach has been instrumental in confirming that CYP3A4 is the primary enzyme mediating the 6β-hydroxylation of cortisol. nih.govresearchgate.net By incubating cortisol with individual recombinant CYP enzymes, it's possible to determine which isoforms can catalyze the reaction and to study the kinetics of that reaction in a controlled environment, free from the influence of other enzymes present in HLMs.

Kinetic studies with recombinant CYP3A4 have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 6β-hydroxycortisol formation. These experiments show that while other CYPs, like CYP2B6, may show some activity, the intrinsic clearance by CYP3A4 is substantially higher, confirming its dominant role. nih.gov For example, the intrinsic clearance (CLint) for cortisol 6β-hydroxylation by CYP3A4 was found to be 40-fold greater than that mediated by CYP2B6. nih.gov

The following table presents kinetic parameters for cortisol 6β-hydroxylation by recombinant CYP3A4, illustrating the enzyme's efficiency.

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, mL/min/nmol CYP) |

| Recombinant CYP3A4 | Cortisol | 148 ± 25 | 27 ± 2 | 0.18 |

| These kinetic values are for the closely related 6β-hydroxylation pathway, which is predominantly catalyzed by CYP3A4. nih.gov |

Animal Models in Steroid Metabolism and Hydroxylation Research

Animal models are indispensable for studying steroid metabolism in a complex, whole-organism physiological context that in vitro models cannot fully replicate. These models allow for the investigation of how factors like hormonal regulation, disease states, and genetic variations affect the metabolism of steroids such as cortisol. phypha.ir

However, significant species differences exist in cortisol metabolism. nih.gov The metabolic profile of cortisol in animal species can be both qualitatively and quantitatively different from that in humans. For example, while hamsters, mice, and guinea pigs show 6β-hydroxylase and 11β-dehydrogenase activity, the male rat also exhibits 20β-reductase activity, and the female rat has an even more complex metabolic profile that includes A-ring reduction. nih.gov These differences necessitate careful selection of the appropriate animal model and cautious extrapolation of findings to human physiology.

Rodent models, particularly rats, are frequently used in metabolic research. nih.gov Rat liver microsomes are a common tool for preliminary metabolism studies, offering a readily available biological system to investigate metabolic pathways. xenotech.combioivt.comscialert.net Studies comparing cortisol metabolism across different species have shown that the metabolic profiles in rat liver microsomes differ from human profiles. nih.gov The female rat, for instance, produces two metabolites that are not detected in humans. nih.gov Such findings underscore the importance of understanding these species-specific differences when using rodent models to infer human metabolic pathways.

Genetically modified animal models, especially mice, have become powerful tools for conducting mechanistic studies of steroid metabolism and related diseases. nih.govdrugtargetreview.com By altering specific genes—for example, by knocking out a gene that codes for a particular metabolic enzyme or by "humanizing" a mouse by replacing a mouse gene with its human equivalent—researchers can investigate the precise role of that gene product in vivo. mdpi.com

For instance, humanized mouse models have been developed for congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands and cortisol synthesis. drugtargetreview.commdpi.com In these models, a mouse gene (e.g., Cyp21a1) is replaced with its human counterpart (CYP21A2) carrying a disease-causing mutation. drugtargetreview.com These models can accurately mimic the hormonal imbalances seen in human patients, providing an invaluable platform for studying disease mechanisms and for the preclinical testing of new therapies. nih.govdrugtargetreview.com While not focused directly on 6α-hydroxycortisol, these models demonstrate the utility of genetic modification to create sophisticated systems for studying the complex regulation and function of steroidogenic enzymes.

Cell-Based Assays for Investigating 6α-Hydroxylase Activity

Cell-based assays offer a bridge between the simplicity of recombinant enzyme systems and the complexity of whole-organism models. These assays typically involve using cultured cells that either naturally express or have been engineered to express the enzyme of interest, such as a specific hydroxylase.

In the study of steroid metabolism, cell lines can be stably transfected with the genes encoding enzymes like 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). nih.gov Researchers can then add precursor steroids to the cell culture medium and measure the production of metabolites like cortisol. This allows for the investigation of enzyme activity and specificity in a cellular environment. For example, such systems have been used to test the effects of various steroid compounds on the efficiency of cortisol production. nih.gov

While specific high-throughput screening assays for 6α-hydroxylase activity are not extensively detailed in the provided context, the principles of cell-based enzyme activity assays are well-established. assaygenie.comfishersci.com These assays can be designed to be colorimetric, fluorescent, or luminescent, providing a quantifiable signal that corresponds to the level of enzyme activity. nih.govcellbiolabs.comcellbiolabs.com Such an assay for 6α-hydroxylase would involve incubating a suitable cell line with cortisol and then measuring the amount of 6α-hydroxycortisol produced, providing a functional readout of the enzyme's activity within a living cell.

Advanced Research Perspectives and Integration into Systems Biology

Integration of 6α-Hydroxycortisol Analysis into Steroid Metabolomics and Lipidomics Research Frameworks

The integration of 6α-hydroxycortisol analysis into broader research frameworks like steroid metabolomics is crucial for a comprehensive understanding of steroid biosynthesis and metabolism. nih.gov Steroid metabolomics, which provides a snapshot of global steroid metabolism, benefits from the inclusion of less abundant metabolites like 6α-hydroxycortisol to create detailed "steroid fingerprints" for diagnostic and research purposes. nih.gov

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry, have been pivotal in enabling the simultaneous determination of 6α-hydroxycortisol and its more abundant stereoisomer, 6β-hydroxycortisol, in biological matrices such as urine. nih.govresearchgate.net Methodologies have been developed that achieve clear separation and quantification of these two isomers, which is essential for accurately assessing their respective contributions to the steroid metabolome. nih.govresearchgate.net For instance, one HPLC method utilizes a reversed-phase hybrid column with gradient elution to successfully separate the stereoisomers within 26 minutes, allowing for their individual quantification. nih.govresearchgate.net

The quantitative analysis of 6α-hydroxycortisol, alongside its precursor cortisol and related metabolites, allows researchers to evaluate specific enzymatic pathways. The measurement of 6α-hydroxylation clearance of cortisol, for example, serves as a tool for phenotyping cytochrome P450 3A (CYP3A) enzyme activity. nih.gov Urine steroid metabolomics has emerged as a highly sensitive and specific tool for discriminating between benign and malignant adrenal tumors, showcasing the power of comprehensive steroid profiling. nih.gov While the direct link between 6α-hydroxycortisol and lipidomics is less established, the intricate relationship between steroid and lipid metabolism suggests that future studies integrating these two fields could yield significant insights into metabolic regulation and pathology.

Table 1: Analytical Parameters for Quantification of 6α-Hydroxycortisol and 6β-Hydroxycortisol

| Analyte | Lower Limit of Quantification (ng/mL) | Lower Limit of Detection (ng per injection) | Inter-assay Precision (RSD%) |

|---|---|---|---|

| 6α-Hydroxycortisol (6α-OHF) | 5.02 | 0.80 | <2.61% |

| 6β-Hydroxycortisol (6β-OHF) | 41.08 | 0.80 | <2.61% |

Data derived from a specific HPLC method for urinary steroid analysis. nih.gov

Role of 6α-Hydroxycortisol in Understanding Inter-individual Variability in Endogenous Steroid Metabolism

The study of 6α-hydroxycortisol and its related metabolites plays a significant role in elucidating the vast inter-individual variability observed in endogenous steroid metabolism. This variability is a key factor in personalized medicine, influencing how individuals respond to drugs and their susceptibility to certain diseases. A major contributor to this variation is the activity of the cytochrome P450 3A (CYP3A) subfamily of enzymes, which are responsible for metabolizing a large percentage of all drugs and endogenous compounds, including the 6-hydroxylation of cortisol. nih.gov

The urinary ratio of 6β-hydroxycortisol to cortisol has been widely used as a noninvasive index of CYP3A4 activity, though its utility can be affected by significant intra- and inter-individual variation. nih.govnih.govnih.gov Research has shown a wide distribution of this ratio among healthy individuals, which appears to be a broad unimodal distribution rather than a clear genetic polymorphism. nih.gov This variability can be substantial, with studies noting large coefficients of variation in the 6β-hydroxycortisol:cortisol ratio both between individuals and within the same individual over time. nih.gov

By simultaneously measuring 6α-hydroxycortisol, researchers can refine the understanding of CYP3A activity. Evaluating the formation clearances of both 6α- and 6β-hydroxycortisol provides a more detailed phenotype of an individual's specific metabolic pathways. nih.gov This is critical because differences in the stereospecificity of CYP3A enzymes can lead to varying ratios of the two isomers. Factors such as genetics, sex, and exposure to enzyme-inducing or -inhibiting substances can all contribute to the observed variability in 6α-hydroxycortisol production, making its measurement a valuable component in studies aiming to understand the complex web of factors governing steroid metabolism.

Investigation of Transport Mechanisms for 6α-Hydroxycortisol (e.g., Organic Anion Transporters, Multidrug and Toxin Extrusion Proteins)

The excretion of steroid metabolites from the body is a critical step in maintaining homeostasis and is facilitated by various membrane transport proteins. While direct studies on the transport of 6α-hydroxycortisol are limited, research into its stereoisomer, 6β-hydroxycortisol, provides a strong foundation for understanding its likely transport mechanisms.

Evidence strongly suggests that 6β-hydroxycortisol is a substrate for members of the Organic Anion Transporter (OAT) and Multidrug and Toxin Extrusion (MATE) protein families. nih.gov Specifically, 6β-hydroxycortisol has been identified as a substrate of OAT3 (SLC22A8), MATE1 (SLC47A1), and MATE2-K (SLC47A2). nih.gov

Organic Anion Transporters (OATs): These transporters are part of the Solute Carrier (SLC) superfamily and are crucial for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the proximal tubule cells of the kidney. wikipedia.orgmdpi.com OAT3, in particular, plays a significant role in the urinary excretion of 6β-hydroxycortisol. nih.gov Studies using the OAT inhibitor probenecid (B1678239) demonstrated a significant decrease in the renal clearance of 6β-hydroxycortisol, confirming the importance of this pathway. nih.gov Given the structural similarity, it is highly probable that 6α-hydroxycortisol also interacts with OATs, although the specific transporters and kinetics of this interaction require direct investigation.

Multidrug and Toxin Extrusion Proteins (MATEs): MATEs are efflux transporters that mediate the secretion of organic cations and some zwitterions from within the cell into the urine or bile, often in exchange for protons. nih.govupgx.eu They work in concert with uptake transporters like OATs to facilitate the efficient elimination of substances from the body. nih.gov The identification of 6β-hydroxycortisol as a substrate for MATE1 and MATE2-K indicates that this is a key step in its final excretion into the urine. nih.gov Future research should aim to confirm whether 6α-hydroxycortisol is also a substrate for these MATE transporters and to characterize the transport kinetics.

Understanding these transport mechanisms is vital for predicting potential drug-drug interactions, where a medication might inhibit the transport of endogenous metabolites like 6α-hydroxycortisol, leading to altered steroid profiles.

Table 2: Key Transporter Families Implicated in Steroid Metabolite Excretion

| Transporter Family | Abbreviation | Function | Known Substrate Example |

|---|---|---|---|

| Organic Anion Transporters | OATs (e.g., OAT3/SLC22A8) | Uptake of organic anions from blood into renal cells | 6β-Hydroxycortisol |

| Multidrug and Toxin Extrusion Proteins | MATEs (e.g., MATE1/SLC47A1) | Efflux of organic cations/zwitterions from renal cells into urine | 6β-Hydroxycortisol |

Based on findings for the stereoisomer 6β-hydroxycortisol. nih.govnih.gov

Implications for Broader Understanding of Endogenous Steroid Homeostasis and Metabolic Networks

The detailed study of 6α-hydroxycortisol, when integrated into a systems biology approach, has significant implications for the broader understanding of endogenous steroid homeostasis and complex metabolic networks. Steroid homeostasis is a tightly regulated balance of synthesis, action, and metabolism, and disruptions in this balance are linked to numerous pathologies. nih.govnih.gov

By characterizing the production, variability, and clearance of individual metabolites like 6α-hydroxycortisol, researchers can build more accurate and comprehensive models of the entire steroid metabolic network. These models can help to:

Identify Novel Biomarkers: The unique patterns of steroid metabolites, including 6α-hydroxycortisol, can serve as sensitive biomarkers for various conditions. For example, comprehensive steroid profiling is already being used to diagnose inborn errors of steroidogenesis and to differentiate between types of adrenal tumors. nih.govnih.gov

Understand Disease Mechanisms: Alterations in specific metabolic pathways, such as the 6α-hydroxylation of cortisol, can provide insights into the pathophysiology of diseases. Mapping these interconnected pathways helps to view diseases not as single-target issues but as failures within a complex network. nih.gov

Predict Drug Interactions and Efficacy: A deeper knowledge of the enzymes (e.g., CYP3A) and transporters (e.g., OATs, MATEs) involved in 6α-hydroxycortisol metabolism is crucial for predicting how drugs will affect steroid homeostasis and, conversely, how an individual's unique steroid metabolic profile might influence drug disposition and response.

Ultimately, integrating data on metabolites like 6α-hydroxycortisol into genome-scale metabolic models allows for a more holistic view of physiology. This systems-level perspective is essential for moving beyond the study of individual components to understanding the emergent properties of the metabolic network as a whole, paving the way for more effective diagnostics and personalized therapeutic strategies. mdpi.com

Future Research Directions for 6α Hydroxycortisol

Elucidation of Unidentified Enzymes Contributing to 6α-Hydroxylation in Non-Hepatic Tissues

Cortisol 6β-hydroxylation has been observed in tissues such as the adrenal glands, kidneys, and skeletal muscle, but the specific enzymes responsible for this activity in these non-hepatic locations have not been fully identified. nih.gov While CYP3A5 and CYP3A7 are also part of the CYP3A subfamily and are known to metabolize steroids, their precise roles in 6α-hydroxylation warrant further investigation. researchgate.netresearchgate.net Future research should focus on identifying and characterizing the enzymes responsible for 6α-hydroxylation in these extra-hepatic tissues. This could involve utilizing advanced proteomic and genomic techniques to analyze tissue-specific enzyme expression and activity. A deeper understanding of these non-hepatic pathways is crucial for a complete picture of cortisol metabolism and its regulation.

Application of Advanced Quantitative Systems Pharmacology (QSP) and Systems Biology Approaches

Quantitative Systems Pharmacology (QSP) and systems biology offer powerful frameworks for integrating diverse experimental data to understand the complex interplay of factors influencing 6α-hydroxycortisol levels. nih.gov QSP models can mechanistically represent the processes of drug pharmacokinetics and pharmacodynamics alongside disease pathophysiology, providing valuable insights that can aid in drug development. nih.govresearchgate.net These models can be used to predict drug responses, optimize dosing regimens, and assess combination therapies. researchgate.net

Specifically for 6α-hydroxycortisol, QSP models could be developed to simulate its formation and clearance, incorporating data on enzyme kinetics, gene expression, and physiological conditions. Such models could help predict how various drugs or disease states might alter 6α-hydroxycortisol levels, thereby serving as a valuable tool in personalized medicine and drug development. nih.govdocumentsdelivered.com For instance, these models could be used to predict drug-drug interactions involving CYP3A4 inhibitors. nih.gov By integrating data from in vitro and in vivo studies, QSP can enhance the understanding of the clinical implications of altered 6α-hydroxycortisol production.

Development of Novel Analytical Techniques for Enhanced Sensitivity, Specificity, and High-Throughput Analysis

Accurate measurement of 6α-hydroxycortisol is essential for its study as a biomarker. While existing methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental, there is a continuous need for the development of more advanced analytical techniques. nih.govnih.gov Future advancements should aim for enhanced sensitivity, specificity, and high-throughput capabilities.

The development of novel LC-MS/MS methods, including those utilizing high-resolution mass spectrometry (HRMS), can provide greater analytical specificity and the ability to simultaneously analyze multiple steroid metabolites. nih.govmdpi.comub.edu These advanced techniques can help to overcome the limitations of traditional immunoassays, which can lack specificity. nih.gov Furthermore, the development of high-throughput methods is crucial for large-scale clinical and research studies. oup.com Innovations in sample preparation techniques, such as solid-phase extraction and liquid-liquid extraction, can also contribute to improved accuracy and efficiency of analysis. rsc.org The ultimate goal is to have robust and reliable methods for the routine quantification of 6α-hydroxycortisol in various biological matrices. researchgate.netmdpi.com

Exploration of 6α-Hydroxycortisol's Specific Role in Physiological Processes in Experimental Models (e.g., Stress Response, Immune Modulation)

While 6β-hydroxycortisol has been studied as an index of mixed-function oxygenase activity, the specific physiological roles of 6α-hydroxycortisol are not well-defined. nih.govnih.govnih.gov Future research should focus on elucidating the functional significance of this cortisol metabolite in various physiological processes, such as the stress response and immune modulation. news-medical.net

Experimental models, both in vitro and in vivo, will be crucial for these investigations. For example, studies could examine how levels of 6α-hydroxycortisol change in response to different stressors and what effects, if any, it has on immune cell function. Understanding the biological activity of 6α-hydroxycortisol will provide insights into its potential role as a bioactive signaling molecule or simply a metabolic byproduct. This knowledge is fundamental to determining its clinical relevance beyond its use as a metabolic ratio marker.

Investigating the Impact of Emerging Environmental Contaminants and Lifestyle Factors on 6α-Hydroxylation Pathways

The metabolism of cortisol, including the 6α-hydroxylation pathway, can be influenced by a variety of external factors. nih.gov Emerging environmental contaminants and various lifestyle factors have the potential to alter the activity of enzymes involved in cortisol metabolism, thereby affecting 6α-hydroxycortisol levels. researchgate.net

Research is needed to investigate the impact of specific environmental chemicals on the enzymes responsible for 6α-hydroxylation. Additionally, lifestyle factors such as diet, exercise, and stress can influence cortisol levels and metabolism. news-medical.netifm.orgtandfonline.com For instance, dietary composition, such as the intake of carbohydrates and proteins, has been shown to alter cortisol metabolism. nih.govresearchgate.netendocrine-abstracts.orgnih.gov Understanding how these factors modulate 6α-hydroxylation pathways is important for public health and for interpreting the significance of 6α-hydroxycortisol measurements in different populations.

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying 6α-Hydroxycortisol in biological samples?

- Methodological Answer : Detection typically involves extraction techniques (e.g., liquid-liquid or solid-phase extraction) followed by separation using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For example, paper chromatography was historically used to distinguish 6α-Hydroxycortisol from cortisol metabolites in urine . Modern protocols emphasize isotopic dilution assays with deuterated analogs (e.g., 6β-Hydroxycortisol-d4) to improve accuracy in quantification . Validation of purity and stability via HPLC is critical to avoid cross-reactivity with structurally similar steroids .

Q. How does 6α-Hydroxycortisol function as a biomarker in endocrine studies?

- Methodological Answer : 6α-Hydroxycortisol is a minor urinary metabolite of cortisol, and its levels correlate with cortisol hydroxylation activity. Researchers measure its ratio to cortisol or other metabolites (e.g., 6β-Hydroxycortisol) to assess hepatic CYP3A4 enzyme activity or adrenal dysfunction. Studies in Cushing’s syndrome or ACTH-administered subjects show elevated 6α-Hydroxycortisol levels, necessitating longitudinal sampling and normalization to creatinine to account for urinary dilution .

Advanced Research Questions

Q. What experimental challenges arise in distinguishing 6α-Hydroxycortisol from its stereoisomers (e.g., 6β-Hydroxycortisol)?

- Methodological Answer : The stereochemical similarity of 6α- and 6β-Hydroxycortisol complicates separation. Advanced techniques include chiral-phase chromatography or nuclear magnetic resonance (NMR) spectroscopy to resolve isomers. For instance, deuterated analogs (e.g., 6β-Hydroxycortisol-d4) can serve as internal standards in LC-MS to enhance specificity . Researchers must validate chromatographic conditions using synthetic standards and confirm peak identities via fragmentation patterns in tandem MS .

Q. How can conflicting data on 6α-Hydroxycortisol’s metabolic role be resolved in translational studies?

- Methodological Answer : Contradictions often stem from interspecies variability (e.g., human vs. rodent models) or differences in sample handling. To address this:

- Use standardized protocols for sample collection (e.g., 24-hour urine vs. plasma) and storage (e.g., −80°C to prevent degradation).

- Conduct meta-analyses to compare studies, adjusting for covariates like age, sex, and medication use (e.g., CYP3A4 inducers).

- Employ in vitro models (e.g., hepatocyte cultures) to isolate hydroxylation pathways from systemic factors .

Q. What are the optimal strategies for synthesizing 6α-Hydroxycortisol analogs for mechanistic studies?

- Methodological Answer : Synthesis involves regioselective hydroxylation of cortisol precursors. For example, 21-O-Acetyl-6β-Hydroxycortisol-d4 is synthesized via deuterium exchange and acetylation to improve metabolic stability . Characterization requires multi-step validation:

- Purity assessment via HPLC (>95% purity threshold).

- Structural confirmation via NMR and high-resolution MS.

- Stability testing under physiological conditions (e.g., pH 7.4 buffer at 37°C) .

Methodological Frameworks for Rigorous Research

Q. How should researchers design studies to investigate 6α-Hydroxycortisol’s role in disease pathogenesis?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to determine effect sizes for power calculations.

- Novelty : Focus on understudied contexts (e.g., 6α-Hydroxycortisol in pediatric endocrine disorders).

- Ethics : Ensure informed consent for human trials and comply with animal welfare guidelines.

- Relevance : Link findings to clinical outcomes (e.g., diagnostic thresholds for adrenal insufficiency) .

Q. What statistical approaches are recommended for analyzing 6α-Hydroxycortisol data with high variability?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. For longitudinal studies, mixed-effects models account for intra-subject variability. Data visualization tools (e.g., box plots for metabolite ratios) should highlight outliers and trends, referencing guidelines for graphical clarity .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings